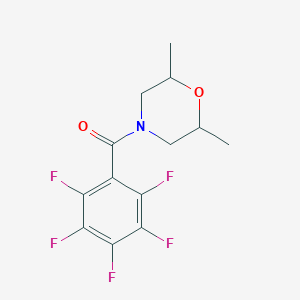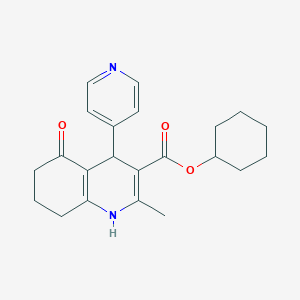
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine (DFB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFB is a morpholine derivative that has a pentafluorobenzoyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in biochemical processes. 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. The inhibition of HDACs by 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has been linked to its anticancer properties.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis (programmed cell death), and the inhibition of viral and bacterial growth. The compound has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize using different methods. However, 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine is highly toxic and requires careful handling and disposal. The compound also has limited solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine, including the development of new synthetic methods, the investigation of its properties as a building block for new materials, and the exploration of its potential as a therapeutic agent. The use of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine as a ligand in metal-catalyzed reactions is an area that could be further explored to develop new catalytic systems with enhanced reactivity and selectivity. The use of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine as an imaging agent in PET scans is another area that could be further investigated to improve the accuracy and sensitivity of imaging techniques. Overall, the study of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has the potential to lead to new discoveries and applications in various fields.
Synthesemethoden
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine can be synthesized using different methods, including the reaction between morpholine and pentafluorobenzoyl chloride in the presence of a base. Another method involves the reaction between morpholine and pentafluorobenzoyl isocyanate. The synthesis of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine can also be achieved using a one-pot method that involves the reaction between morpholine, pentafluorobenzoyl chloride, and triethylamine. The yield and purity of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine depend on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has been investigated for its anticancer, antiviral, and antibacterial properties. The compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has also been studied for its potential use as an imaging agent in positron emission tomography (PET) scans.
In materials science, 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has been used as a building block for the synthesis of new materials, such as dendrimers and polymers. The compound has been shown to have unique properties that make it useful in the development of new materials with specific properties.
In catalysis, 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has been used as a ligand in metal-catalyzed reactions. The compound has been shown to enhance the reactivity and selectivity of metal catalysts, making it useful in the development of new catalytic systems.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2,3,4,5,6-pentafluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO2/c1-5-3-19(4-6(2)21-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKJMFCOXHOIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)

![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)
amine oxalate](/img/structure/B5136663.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136667.png)


![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5136703.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136719.png)
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)
![3-methyl-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136756.png)